Home > Products > Screening Compounds P116708 > 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine -

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

Catalog Number: EVT-3096616
CAS Number:
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound characterized by its unique heterocyclic structure. This compound is classified within the broader category of triazolopyrazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C11H16N6C_{11}H_{16}N_6, with a molecular weight of 232.29 g/mol. The compound's structure includes a piperidine ring attached to a triazolo-pyrazine moiety, contributing to its pharmacological properties and interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions: These are crucial for forming the triazolo ring fused to the pyrazine structure.
  • Substitution Reactions: These reactions introduce the piperidine moiety onto the triazolo-pyrazine core.

Technical Details

Synthesis often employs reagents such as hydrazines and various catalysts under controlled conditions to achieve high yields. For example, starting materials may include commercially available pyrazines and azides, which undergo nucleophilic substitutions and cyclizations to form the desired product. Reaction conditions might involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Molecular Structure Analysis

Structure

The molecular structure of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine can be represented using the following identifiers:

  • Molecular Formula: C11H16N6C_{11}H_{16}N_6
  • Molecular Weight: 232.29 g/mol
  • IUPAC Name: 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine
  • InChI Key: ADCMFXADRPBYED-UHFFFAOYSA-N
  • Canonical SMILES: CN1C=NC2=C(N=N1)N=CN=C2C3CCCCC3

This structure reveals a fused heterocyclic system that enhances its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Converting double bonds or removing functional groups.
  • Substitution: Replacing one functional group with another.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Solvents: Methanol, ethanol, or dichloromethane are frequently used.

These reactions can yield various derivatives that may possess altered biological activities or improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine is primarily attributed to its interaction with specific enzymes or receptors in biological pathways. The compound's ability to bind to these targets can modulate their activity, potentially leading to therapeutic effects. For instance, it has been explored for its inhibitory activity against certain kinases involved in cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability under various pH conditions.
  • Reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in its structure.

These properties are crucial for determining its behavior in biological systems and during synthesis.

Applications

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific applications:

  • Medicinal Chemistry: Investigated for potential therapeutic uses in treating cancer and other diseases due to its ability to inhibit specific biological targets.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules with desired biological activities.
  • Material Science: Explored for developing new materials with unique properties based on its chemical structure.
Synthetic Methodologies and Scaffold Optimization [2] [5] [7]

Multi-Step Synthesis Routes for Triazolo[4,3-a]pyrazine Core Functionalization

The synthesis of the 1,2,4-triazolo[4,3-a]pyrazine core typically employs multi-step heterocyclic construction strategies that enable precise functionalization at critical positions. A fundamental approach involves nucleophilic aromatic substitution (SNAr) on 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, which serves as a versatile precursor for subsequent derivatization. This halogenated intermediate undergoes efficient displacement with nitrogen nucleophiles, including piperidine derivatives, under mild conditions (40-60°C) in polar aprotic solvents such as DMF or NMP, yielding the 8-piperidinyl substituted scaffold [3]. Alternative pathways include the cyclocondensation of diaminopyrazines with ortho-esters or nitriles, which constructs the triazole ring directly onto the pyrazine system. This method offers regiochemical control when asymmetrically substituted diamines are employed, though yields vary significantly (30-85%) depending on electronic and steric factors [7].

Recent advances have demonstrated the efficacy of transition metal-catalyzed cross-coupling for introducing aryl and heteroaryl substituents at the C3 position. Palladium-catalyzed Suzuki-Miyaura reactions using triazolopyrazinyl triflates enable the installation of pharmacophoric groups while preserving the piperidinyl linkage at C8. Careful optimization has revealed that electron-deficient pyrazine systems require palladium precatalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to achieve coupling yields exceeding 75% without competing side reactions [7]. The sequential implementation of these transformations—halogenation, nucleophilic substitution, and cross-coupling—enables the modular assembly of diversely functionalized triazolopyrazines with orthogonal protecting group strategies to ensure regiochemical fidelity.

Table 1: Comparative Analysis of Triazolo[4,3-a]pyrazine Core Synthesis Methods

Synthetic MethodKey Reagents/ConditionsPosition FunctionalizedYield RangeRegiochemical Control
Nucleophilic Aromatic Substitution8-Chloro precursor + amine nucleophile, DMF, 60°CC870-95%High
CyclocondensationDiaminopyrazine + ortho-ester, refluxing ethanolCore formation30-85%Moderate (asymmetric substrates)
Metal-Catalyzed Cross-CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OC360-85%High

Piperidine Substitution Strategies: Regioselective Modifications

The piperidine moiety in 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine serves as a critical molecular handle for pharmacokinetic optimization through regioselective modifications. The nitrogen atom (N1 position) readily undergoes alkylation and acylation reactions to modulate basicity, solubility, and metabolic stability. Exhaustive alkylation studies demonstrate that sterically unhindered alkyl halides (methyl, ethyl, allyl) achieve quantitative N-alkylation under mild conditions (K₂CO₃, DMF, 25°C), while bulkier substituents (isopropyl, cyclohexyl) require elevated temperatures (80°C) and extended reaction times (24h) for complete conversion [3] [6]. Notably, benzylation at N1 significantly enhances blood-brain barrier penetration in neurological targets, though it may introduce cytochrome P450 inhibition liabilities that require structural mitigation [6].

The C4 position of the piperidine ring represents a strategic site for introducing hydrogen-bonding pharmacophores. 4-Aminopiperidine derivatives are synthesized via two complementary routes: (1) direct nucleophilic displacement of 4-Ns (nosylate) or 4-OTf intermediates with amines (primary > secondary) in acetonitrile at reflux, or (2) reductive amination of 4-piperidinone precursors using NaBH₃CN in methanol/acetic acid. The latter approach accommodates a broader scope of amine components, including sterically encumbered and heteroaromatic amines, though yields vary from 40-90% depending on amine nucleophilicity [3]. For C3-functionalization, enolate alkylation of N-Boc-piperidinone derivatives enables the installation of carbon chains bearing ester, nitrile, or protected amine groups. Subsequent reduction (LiAlH₄) and deprotection sequences generate 3-hydroxymethyl or 3-aminomethyl derivatives that serve as versatile spacers for hybrid molecule construction [6].

Table 2: Regioselective Piperidine Modification Strategies and Functional Outcomes

Modification SiteChemical TransformationReaction ConditionsKey Functional Outcomes
N1 (Piperidine nitrogen)Alkylation/AcylationAlkyl halide, K₂CO₃, DMF, 25-80°CpKa modulation, metabolic stabilization, membrane permeability enhancement
C4 (Piperidine carbon)Reductive Amination4-Oxopiperidine, R-NH₂, NaBH₃CN, MeOH/HOAcIntroduction of H-bond donors/acceptors, charged groups for solubility
C3 (Piperidine carbon)Enolate AlkylationLDA, alkyl halide, THF, -78°C to 25°CSpacer elongation, stereochemical control, introduction of bioisosteres

Solid-Phase Synthesis Techniques for High-Yield Derivatives

Solid-phase synthesis methodologies have revolutionized the production of triazolopyrazinyl-piperidine libraries by enabling multi-step transformations with simplified purification and improved yields. The Rink amide resin serves as an ideal solid support due to its acid-labile linker that permits mild cleavage conditions (20% TFA/DCM) compatible with triazolopyrazine stability [4] [8]. The synthetic sequence typically initiates with resin loading of Fmoc-piperidinyl carboxylic acids via standard carbodiimide coupling (DIC/HOBt). Following Fmoc deprotection with piperidine (20% in DMF) or its sustainable alternatives (4-methylpiperidine, piperazine), the triazolopyrazine core is introduced through nucleophilic substitution with resin-bound piperidine using 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine in NMP at 60°C for 12-24 hours [4].

Microwave-assisted solid-phase synthesis significantly enhances reaction efficiency, particularly for sterically demanding substitutions. Under controlled microwave irradiation (100W, 100°C), coupling times reduce from 24h to 30 minutes while improving yields by 15-25% and diminishing epimerization in chiral piperidine derivatives [4]. The strategic implementation of orthogonal protecting groups (Alloc for amines, PMC for carboxylic acids) enables selective on-resin functionalization at multiple sites. Post-assembly, simultaneous cleavage and global deprotection are achieved using optimized TFA cocktails (TFA/H₂O/TIPS, 95:2.5:2.5), yielding derivatives with purities exceeding 85% as confirmed by HPLC-MS analysis. This approach has facilitated the synthesis of complex hybrids, including triazolopyrazinyl-piperidinyl-peptide conjugates targeting kinase-protein interactions [8].

Transition-State Mimetic Design in Hybrid Molecule Construction

The 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine scaffold functions as a versatile bioisostere in transition-state mimetic design due to its conformational rigidity and hydrogen-bonding capabilities. Strategic incorporation of this heterocyclic system into kinase inhibitor architectures exploits the triazolopyrazine nitrogen atoms to mimic ATP's adenine binding interactions. Molecular modeling studies reveal that the triazolopyrazine core forms critical bidentate hydrogen bonds with kinase hinge residues (e.g., Met1160 and Glu1087 in c-Met), while the piperidine linker projects substituents into hydrophobic pockets [9]. Hybridization with pharmacophoric elements from known kinase inhibitors (e.g., attaching 3-fluoro-4-methoxybenzamide via the piperidine nitrogen) yields dual c-Met/VEGFR2 inhibitors with IC₅₀ values <100 nM, demonstrating the scaffold's adaptability for receptor complementarity .

For GABAₐ receptor modulation, the scaffold adopts a bent conformation that mimics the folded structure of endogenous ligands. Quantum mechanical calculations (DFT, B3LYP/6-31G*) indicate that the triazolopyrazine-piperidine dihedral angle (45-60°) optimally positions aryl substituents at the piperidine C4 position into the benzodiazepine binding pocket. This geometric precision enables the design of subtype-selective modulators by varying the steric and electronic properties of C4-aryl groups [3] [9]. In dipeptidyl peptidase IV (DPP-IV) inhibitors, the scaffold serves as a proline mimetic where the triazolopyrazine nitrogen atoms engage the catalytic triad (Ser630, His740, Asp708) through water-mediated hydrogen bonds. Structure-activity relationship (SAR) studies demonstrate that cyanobenzyl groups attached to the piperidine nitrogen enhance inhibitory potency (IC₅₀ = 8 nM) by occupying the S1 hydrophobic subsite, rivaling sitagliptin analogs in preclinical models [9].

Table 3: Biologically Active Derivatives Featuring the 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine Core

Biological TargetStructural FeaturesDerivative ExampleReported Activity
c-Met/VEGFR2 Kinases3-Fluoro-4-methoxybenzamide at piperidine N1N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamideIC₅₀: 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (HeLa)
GABAₐ ReceptorC4-(2-Fluorophenyl)piperidine1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-(2-fluorophenyl)piperidin-4-olSubtype-selective allosteric modulation (α2/α3 subunits)
DPP-IV InhibitorsPiperazine-linked cyanobenzyl4-(4-Cyanobenzyl)-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazineIC₅₀: 8 nM (DPP-IV inhibition)
A₂A Adenosine Receptor8-Amino-2-aryl substitution8-Amino-2-(2-furyl)-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidineKᵢ: 2.9-10 nM (hA₂A AR antagonism)

Properties

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

IUPAC Name

8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2

InChI Key

OSDRNZLURXMZMM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CN3C2=NN=C3

Solubility

not available

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.